

Spectroscopic Analysis of 1-Phenyl-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: *1-Phenyl-2-propanol*

Cat. No.: *B048451*

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This guide provides a comprehensive overview of the spectroscopic data for **1-phenyl-2-propanol**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenyl-2-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.15	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.1	Multiplet	1H	CH-OH
~2.8	Doublet of Doublets	1H	CH ₂ (diastereotopic)
~2.6	Doublet of Doublets	1H	CH ₂ (diastereotopic)
~1.2	Doublet	3H	CH ₃
Variable	Singlet (broad)	1H	OH

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (ppm)	Assignment
~138.5	Aromatic C (quaternary)
~129.4	Aromatic CH
~128.5	Aromatic CH
~126.3	Aromatic CH
~70.9	CH-OH
~45.7	CH ₂
~23.1	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3300	Strong, Broad	O-H stretch (alcohol)
~3100 - 3000	Medium	C-H stretch (aromatic)
~3000 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1495, ~1450	Medium to Weak	C=C stretch (aromatic ring)
~1125	Strong	C-O stretch (secondary alcohol)
~740, ~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
136	Moderate	[M] ⁺ (Molecular Ion)
92	High	[C ₇ H ₈] ⁺ (Tropylium ion)
91	High	[C ₇ H ₇] ⁺ (Benzyl cation)
45	High	[CH ₃ CHOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **1-phenyl-2-propanol** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆, or DMSO-d₆) in a clean, dry vial.^{[2][3]} Deuterated solvents are used to avoid interference from solvent protons in ¹H NMR.^{[2][4]}

- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[2][3]
- The solution is then transferred to a clean 5 mm NMR tube.[2] To ensure magnetic field homogeneity, the sample should be free of any solid particles.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp resonance signals.[5]
- For ^1H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Since **1-phenyl-2-propanol** is a liquid at room temperature, the thin film method is suitable. [6]
- One to two drops of the neat liquid are placed between two polished salt plates (e.g., NaCl or KBr).[6]
- The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition:

- A background spectrum of the empty salt plates (or just air) is recorded.

- The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[6]
- The infrared spectrum is then recorded by passing a beam of infrared radiation through the sample. The resulting interferogram is mathematically converted to a spectrum via a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

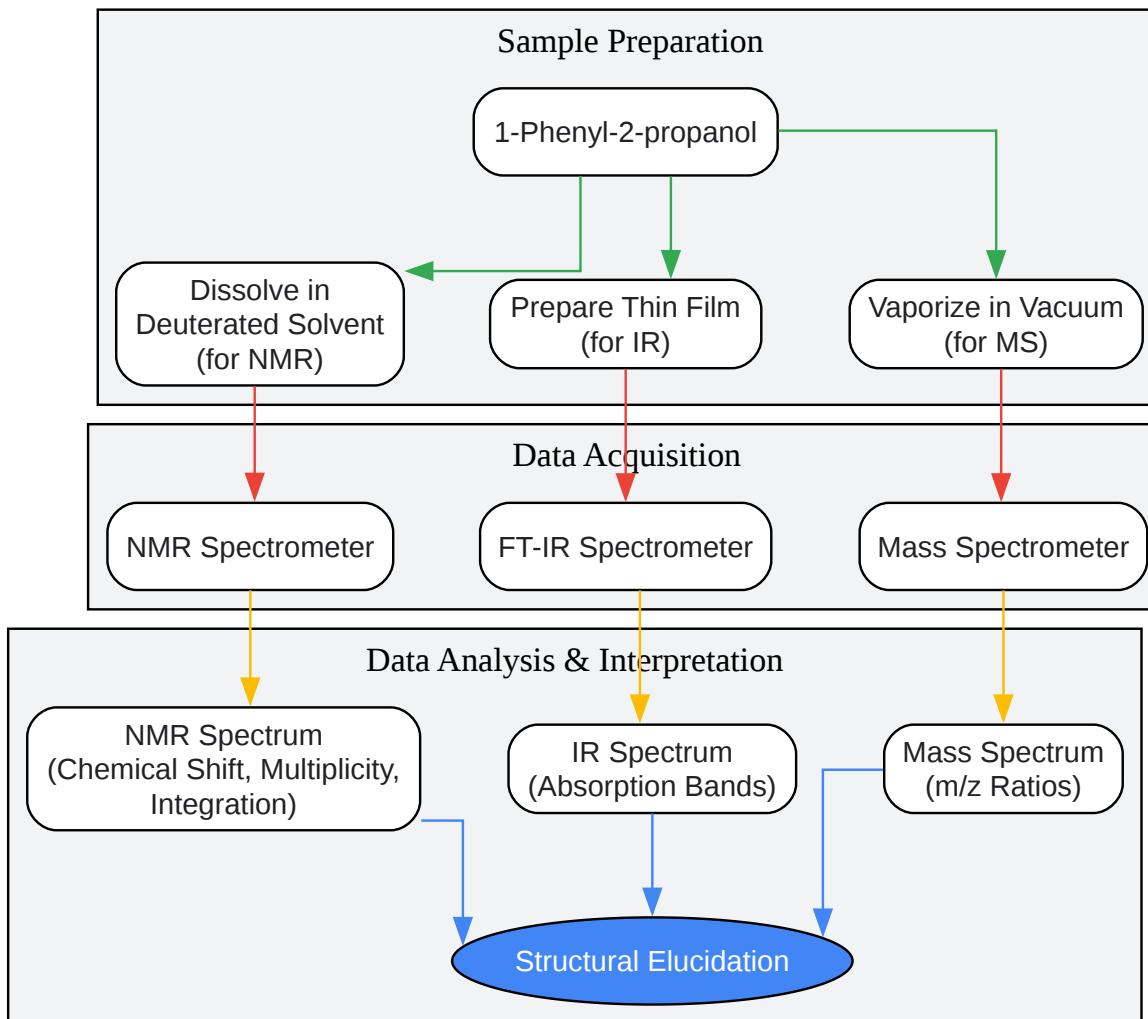
- A small amount of the **1-phenyl-2-propanol** sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).
- The sample is vaporized in a high vacuum environment.[7]
- The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[7][8][9]

Mass Analysis and Detection:

- The resulting ions are accelerated by an electric field.[7][9]
- The accelerated ions then pass through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio.[7][9] Lighter ions are deflected more than heavier ions.
- A detector records the abundance of ions at each m/z value, generating the mass spectrum. [7][9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-phenyl-2-propanol**.



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Caption: General workflow for spectroscopic analysis.

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